molecular formula C29H22N2O3 B2672970 [3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 647036-47-3

[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B2672970
CAS No.: 647036-47-3
M. Wt: 446.506
InChI Key: DRBOHLGLVFPDOL-UHFFFAOYSA-N
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Description

[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C29H22N2O3 and its molecular weight is 446.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound "[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate" is related to a class of chemicals that have been extensively studied for their unique chemical properties and synthesis methods. A notable study in this context is the development of a new route for the manufacture of 3-cyano-1-naphthalenecarboxylic acid, an intermediate required for the manufacture of tachykinin receptor antagonists. This synthesis method offers significant advantages over previous approaches, such as the avoidance of mercury salts and improved yield, highlighting a critical aspect of chemical engineering and organic synthesis in pharmaceutical research (Ashworth et al., 2003).

Catalysis and Reaction Mechanisms

The study of steric effects on the control of endo/exo-selectivity in asymmetric cycloaddition reactions has led to the development of methodologies to generate optically pure exo- and endo-cycloadducts. This research is crucial for understanding the principles of stereoselectivity in chemical reactions, which is fundamental for the development of new drugs and materials (Ma et al., 2010).

Structural Chemistry and Molecular Design

The synthesis and characterization of various derivatives, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, are essential for exploring new compounds with potential biological activities. This kind of research provides insights into the structure-activity relationships that are pivotal for the design of new therapeutic agents (Özer et al., 2009).

Heterocyclic Chemistry Applications

The compound's framework is related to the field of heterocyclic chemistry, where cyanoacetamide has been utilized for the synthesis of new benzothiophenes with antitumor and antioxidant activities. This demonstrates the compound's relevance in the development of new pharmaceutical agents, showing the wide-ranging applications of such molecules in medicinal chemistry (Bialy & Gouda, 2011).

Properties

IUPAC Name

[3-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O3/c1-19-13-14-24(15-20(19)2)31-28(32)23(18-30)16-21-7-5-10-25(17-21)34-29(33)27-12-6-9-22-8-3-4-11-26(22)27/h3-17H,1-2H3,(H,31,32)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBOHLGLVFPDOL-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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